
Ethylmalonyl Coenzyme A (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylmalonyl Coenzyme A (sodium salt) is a key intermediate in the ethylmalonyl-CoA pathway, which is crucial for carbon metabolism in certain bacteria, such as Methylobacterium extorquens. This compound plays a significant role in converting acetyl-CoA, a central carbon intermediate, to other precursor metabolites necessary for cell carbon biosynthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethylmalonyl Coenzyme A (sodium salt) is produced from crotonyl-CoA by the enzyme crotonyl-CoA reductase/carboxylase. This intermediate is then modified by ethylmalonyl-CoA mutase to form methylsuccinyl-CoA .
Industrial Production Methods: The industrial production of Ethylmalonyl Coenzyme A (sodium salt) involves the use of genetically engineered bacteria that can efficiently produce the compound through the ethylmalonyl-CoA pathway. This method leverages the natural metabolic processes of bacteria like Methylobacterium extorquens .
Analyse Chemischer Reaktionen
Types of Reactions: Ethylmalonyl Coenzyme A (sodium salt) undergoes several types of reactions, including:
Reductive Carboxylation: The enzyme crotonyl-CoA carboxylase/reductase catalyzes the reductive carboxylation of crotonyl-CoA to produce ethylmalonyl-CoA.
Substitution Reactions: Ethylmalonyl-CoA can be converted to methylsuccinyl-CoA by ethylmalonyl-CoA mutase.
Common Reagents and Conditions:
Crotonyl-CoA Reductase/Carboxylase: This enzyme is essential for the reductive carboxylation process.
Ethylmalonyl-CoA Mutase: This enzyme facilitates the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA.
Major Products:
Methylsuccinyl-CoA: A significant product formed from the conversion of ethylmalonyl-CoA.
Wissenschaftliche Forschungsanwendungen
Ethylmalonyl Coenzyme A (sodium salt) has a wide range of applications in scientific research, including:
Wirkmechanismus
Ethylmalonyl Coenzyme A (sodium salt) exerts its effects through the ethylmalonyl-CoA pathway. The pathway involves several unique enzymes that convert acetyl-CoA to other precursor metabolites. The key steps include the reductive carboxylation of crotonyl-CoA by crotonyl-CoA carboxylase/reductase and the conversion of ethylmalonyl-CoA to methylsuccinyl-CoA by ethylmalonyl-CoA mutase .
Vergleich Mit ähnlichen Verbindungen
Ethylmalonyl Coenzyme A (sodium salt) is unique due to its role in the ethylmalonyl-CoA pathway, which is distinct from other acetyl-CoA assimilation strategies like the glyoxylate cycle. Similar compounds include:
Methylsuccinyl-CoA: An intermediate in the ethylmalonyl-CoA pathway.
Mesaconyl-CoA: Another unique CoA-ester intermediate in the pathway.
Methylmalyl-CoA: Involved in the conversion processes within the pathway.
Ethylmalonyl Coenzyme A (sodium salt) stands out due to its specific role in the carbon metabolism of certain bacteria, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C26H42N7NaO19P3S+ |
|---|---|
Molekulargewicht |
904.6 g/mol |
IUPAC-Name |
sodium;2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]butanoic acid |
InChI |
InChI=1S/C26H42N7O19P3S.Na/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33;/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43);/q;+1/t13?,14-,17-,18-,19+,23-;/m1./s1 |
InChI-Schlüssel |
WVPCWSGPRBWGFX-NDLPDMIRSA-N |
Isomerische SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Kanonische SMILES |
CCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



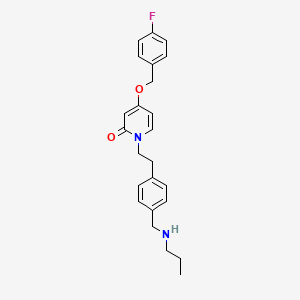
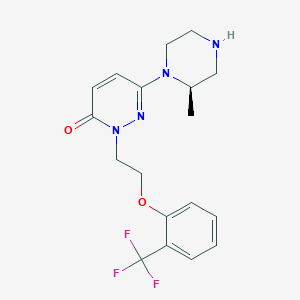
![8-Chloro-2-isopropyl-3-(3-(3-(methylsulfonyl)phenoxy)phenyl)imidazo[1,2-a]pyridine](/img/structure/B10779717.png)
![(2E,4E)-3-Methyl-5-[(1R,2S)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-cyclopentyl]-penta-2,4-dienoic acid](/img/structure/B10779722.png)
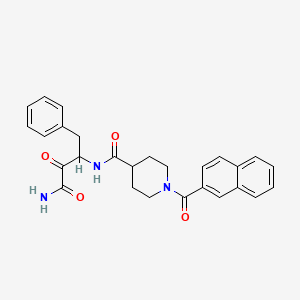

![1-Methyl-5-[5-methyl-2-oxo-5-(3-thienyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-7-yl]-1H-pyrrole-2-carbonitrile](/img/structure/B10779750.png)
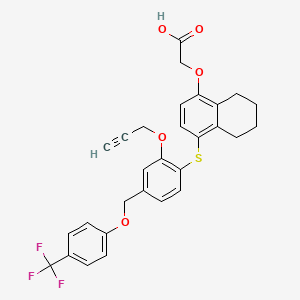

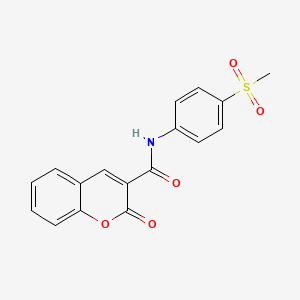
![8-{2-[4-(2,5-Dichloro-phenyl)-piperazin-1-yl]-ethyl}-8-aza-spiro[4.5]decane-7,9-dione](/img/structure/B10779778.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(3S,6R,12R,15S,18R,24S,27R)-18-(2-amino-2-oxoethyl)-6-[(1R)-1-hydroxyethyl]-12-(1H-imidazol-4-ylmethyl)-15-(1H-indol-3-ylmethyl)-3-methyl-2,5,8,11,14,17,20,23,26-nonaoxo-1,4,7,10,13,16,19,22,25-nonazabicyclo[25.3.0]triacontan-24-yl]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B10779789.png)
![2-(4-{1-[3-(2-Chloro-phenoxy)-benzyl]-piperidin-4-ylcarbamoyl}-4-phenyl-piperidin-1-yl)-2-methyl-propionic acid](/img/structure/B10779799.png)
